molecular formula C18H25NO4S B7341143 (2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide

(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide

Cat. No.: B7341143
M. Wt: 351.5 g/mol
InChI Key: MFBYWZYBYLBOAI-HZPDHXFCSA-N
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Description

(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide is a chemical compound that belongs to the class of dioxane carboxamides. This compound has been the focus of scientific research due to its potential therapeutic applications in various diseases. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

The mechanism of action of (2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide involves the inhibition of various enzymes and pathways involved in inflammation and cancer growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and cancer growth in animal models. It has also been found to have anti-viral properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using (2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on (2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide. One direction is to study its potential therapeutic applications in specific diseases, such as cancer and viral infections. Another direction is to study its mechanism of action in more detail to fully understand its biochemical and physiological effects. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound.

Synthesis Methods

The synthesis of (2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide involves the reaction of 3-phenyl-1,4-dioxane-2-carboxylic acid with thionyl chloride, followed by the reaction with methylthioacetate. The resulting compound is then reacted with lithium aluminum hydride to produce this compound.

Scientific Research Applications

(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.

Properties

IUPAC Name

(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-24-18(7-9-21-10-8-18)13-19-17(20)16-15(22-11-12-23-16)14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3,(H,19,20)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBYWZYBYLBOAI-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCOCC1)CNC(=O)C2C(OCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1(CCOCC1)CNC(=O)[C@H]2[C@H](OCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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